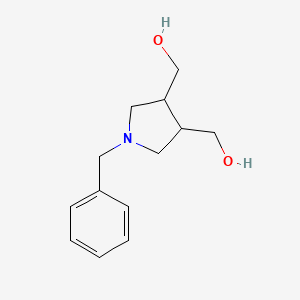
(1-Benzylpyrrolidine-3,4-diyl)dimethanol
概要
説明
(1-Benzylpyrrolidine-3,4-diyl)dimethanol is a chemical compound with the molecular formula C13H19NO2 It is characterized by a pyrrolidine ring substituted with a benzyl group and two hydroxymethyl groups at the 3 and 4 positions
科学的研究の応用
1. Use in Synthesis of Enantiopure Macrocyclic Polyesters
(3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine 1, a derivative of (1-Benzylpyrrolidine-3,4-diyl)dimethanol, has been utilized as a building block for synthesizing enantiopure macrocyclic polyesters. These polyesters have potential applications in various fields including material science and pharmaceuticals due to their unique chiral properties (Cicchi et al., 1998).
2. Inhibition Properties Against Xanthine Oxidase
Research on various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives, including those related to this compound, revealed significant inhibition activities against xanthine oxidase (XO). This is particularly relevant for the development of treatments for diseases like gout, where XO activity plays a critical role (Yagiz et al., 2021).
3. Role in Supramolecular Chemistry and Microporous Materials
Studies involving benzylpyrrolidine, a related compound, have shown its effectiveness in directing the synthesis of microporous materials like aluminophosphates. These materials have vast applications in catalysis, gas storage, and as molecular sieves. The structure-directing effect of these compounds is crucial for developing new materials with specific porosity and functionality (Gómez-Hortigüela et al., 2004).
4. Development of Chiral Organogels
This compound has been explored for its role in the formation of chiral organogels. These gels, formed in both polar and apolar solvents, exhibit unique properties like enantiomeric discrimination and potential for self-sorting processes. This aspect is particularly interesting for the development of functionalized chiral architectures in materials science (Cicchi et al., 2010).
5. Synthesis of Antineoplastic Compounds
The compound has been used in the synthesis of 5-aryl-2,3-dihydropyrrolo-[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates), demonstrating significant antineoplastic activity. This highlights its potential application in developing new cancer treatments (Lalezari & Schwartz, 1988).
6. Advancements in Metal-Incorporated Resins
Research involving the synthesis of metal-incorporated resins, which included (4-aminobenzene-1,3-diyl)dimethanol, a structurally related compound, showcased its potential for antimicrobial and thermal applications. Such resins can be utilized in medical devices, biomaterials, and antifouling coatings (Nishat et al., 2011).
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (1-Benzylpyrrolidine-3,4-diyl)dimethanol is typically achieved through chemical synthesis. One common method involves the reduction of 1-benzylpyrrolidine-3,4-dione using methanol. The reaction conditions often include the use of reducing agents such as lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
(1-Benzylpyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4
特性
IUPAC Name |
[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFKLRXUZKUZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
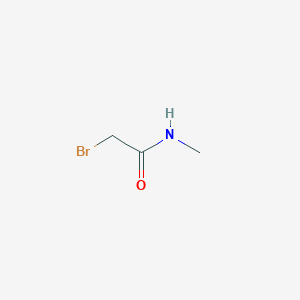
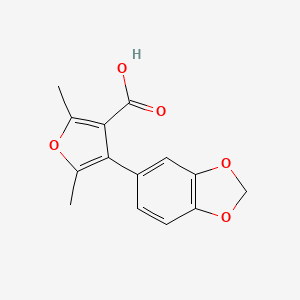
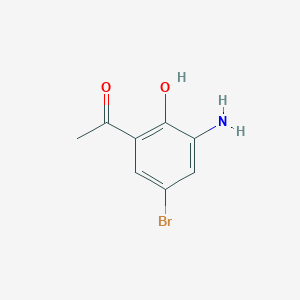

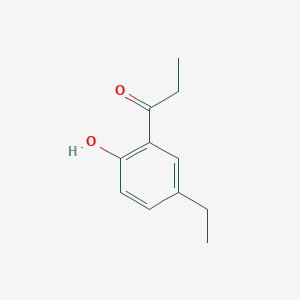
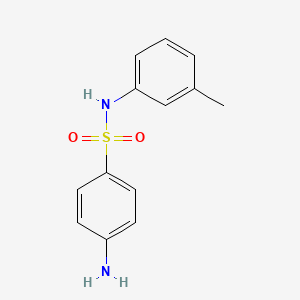


![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)


![3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}propanoic acid](/img/structure/B1283127.png)
